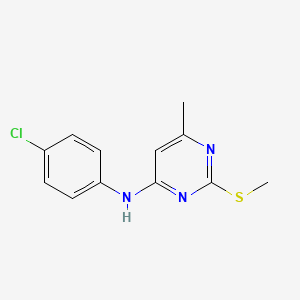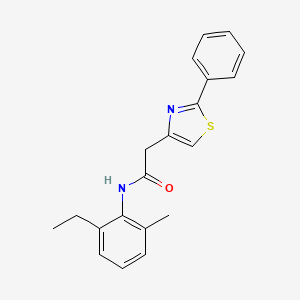![molecular formula C15H16ClN3 B11360031 N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11360031.png)
N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 2-methyl group. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-chloro-2-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, which can be useful in the synthesis of novel heterocyclic compounds.
Scientific Research Applications
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core but differ in the substitution pattern and ring fusion, leading to variations in their biological activities and applications.
Thieno[2,3-d]pyrimidines: These derivatives contain a thiophene ring fused to the pyrimidine core and exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to the pyrimidine core and have been studied for their potential as kinase inhibitors and anticancer agents.
The uniqueness of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of the cyclopenta ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClN3 |
|---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN3/c1-9-6-7-11(16)8-14(9)19-15-12-4-3-5-13(12)17-10(2)18-15/h6-8H,3-5H2,1-2H3,(H,17,18,19) |
InChI Key |
SEZRNOSGGZBKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=C2CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11359955.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11359958.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359966.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11359976.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11359978.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11359992.png)

![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)
![4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11360002.png)

![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11360015.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11360025.png)
